![molecular formula C21H23Cl2N3O4S2 B320372 N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B320372.png)
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyclohexylsulfamoyl group, a phenylcarbamothioyl group, and a dichlorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the cyclohexylsulfamoyl intermediate: This involves the reaction of cyclohexylamine with sulfonyl chloride under controlled conditions to form the cyclohexylsulfamoyl chloride.
Coupling with phenylcarbamothioyl chloride: The cyclohexylsulfamoyl chloride is then reacted with phenylcarbamothioyl chloride in the presence of a base to form the desired intermediate.
Introduction of the dichlorophenoxyacetamide moiety: The final step involves the reaction of the intermediate with 2,4-dichlorophenoxyacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted phenoxyacetamides
Scientific Research Applications
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-4-biphenylcarboxamide
- N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-3-nitrobenzamide
Uniqueness
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide is unique due to the presence of the dichlorophenoxyacetamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H23Cl2N3O4S2 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C21H23Cl2N3O4S2/c22-14-6-11-19(18(23)12-14)30-13-20(27)25-21(31)24-15-7-9-17(10-8-15)32(28,29)26-16-4-2-1-3-5-16/h6-12,16,26H,1-5,13H2,(H2,24,25,27,31) |
InChI Key |
CZUDBUAGEBMJEL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-2-yl 3-bromo-4-methoxybenzoate](/img/structure/B320290.png)
![[1,1'-biphenyl]-2-yl 3-iodo-4-methoxybenzoate](/img/structure/B320291.png)
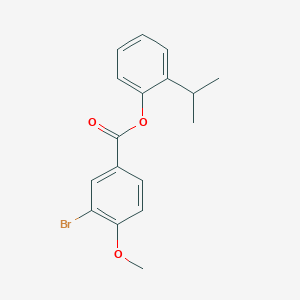

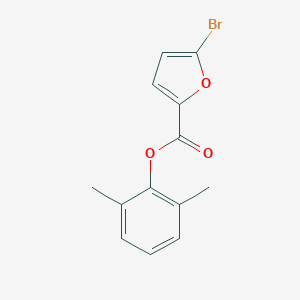

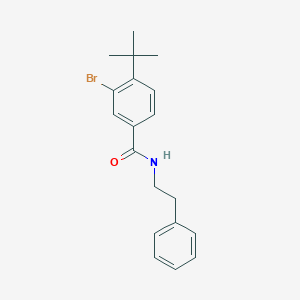
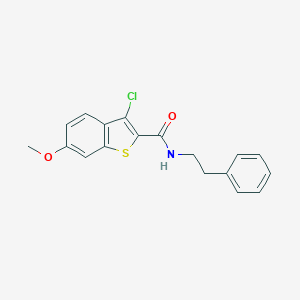

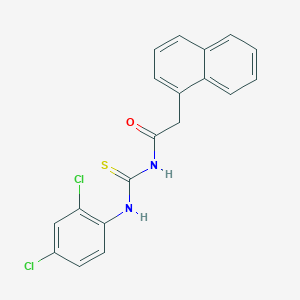
![N-[(2,4-dichlorophenyl)carbamothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B320311.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B320312.png)
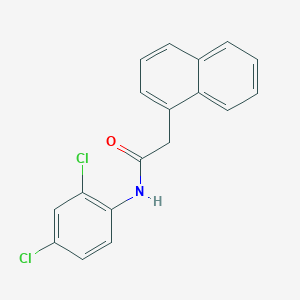
![N-allyl-2-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B320315.png)
